Tricyclo[1.1.0.0~2,4~]tetraazane
Description
Tricyclo[1.1.0.0²⁴]tetraazane is a highly strained, nitrogen-rich tricyclic compound characterized by a three-dimensional cage-like structure. Tetrahedrane derivatives are renowned for their high ring strain and reactivity due to bond angle distortion, which arises from the fusion of three cyclopropane-like rings .
Properties
CAS No. |
12596-63-3 |
|---|---|
Molecular Formula |
N4 |
Molecular Weight |
56.027 g/mol |
IUPAC Name |
1,2,3,4-tetrazatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/N4/c1-2-3(1)4(1)2 |
InChI Key |
LVXZGECMVPLXCK-UHFFFAOYSA-N |
Canonical SMILES |
N12N3N1N23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tricyclo[1.1.0.0~2,4~]tetraazane involves complex synthetic routes due to its highly strained structure. One common method includes the cycloaddition of specific precursors followed by rearrangement reactions.
Chemical Reactions Analysis
Tricyclo[1.1.0.0~2,4~]tetraazane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the strained rings and formation of more stable structures .
Scientific Research Applications
Tricyclo[1.1.0.0~2,4~]tetraazane has several scientific research applications. In chemistry, it is used to study the effects of ring strain and unusual bonding situations. In biology and medicine, its derivatives are explored for potential therapeutic applications due to their unique structural properties. In industry, it may be used in the development of new materials with specific mechanical or chemical properties .
Mechanism of Action
The mechanism of action of tricyclo[1.1.0.0~2,4~]tetraazane involves its interaction with molecular targets through its strained ring system. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
The following table summarizes key tricyclic compounds and their properties based on the evidence:
*Identified in Glehnia littoralis (北沙参) extracts as a tetracyclopropyl derivative .
Key Observations:
Strain and Reactivity: Tetrahedrane (Tricyclo[1.1.0.0²⁴]butane) exhibits extreme strain (bond angles ~60°), making it highly reactive and challenging to synthesize .
Biological Activity: Tricyclo[3.1.0.0²⁴]hexane derivatives in plant extracts demonstrate immunomodulatory effects, suggesting that nitrogenated analogs like tetraazane could have pharmacological relevance .
Substituent Effects: Functional groups (e.g., propanoic acid in Teucrium Polium extracts) enhance stability and bioactivity compared to unsubstituted tricycles .
Research Findings and Implications
Catalytic Potential: The strained geometry of tetrahedrane derivatives has been theorized to facilitate unique catalytic pathways, particularly in small-molecule activation (e.g., H₂ or N₂ splitting) . Nitrogen incorporation could mimic enzymatic active sites (e.g., nitrogenases) .
Biological Relevance : Tricyclic compounds in Glehnia littoralis and Teucrium Polium show dose-dependent immune modulation, suggesting tetraazane derivatives might target inflammatory pathways .
Energy Storage : High energy density in strained systems like tetrahedrane makes them candidates for energetic materials, though nitrogen analogs require stability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
